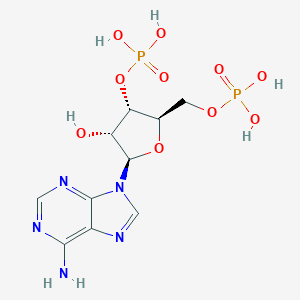

Adenosine-3'-5'-diphosphate

描述

Adenosine 3',5'-bismonophosphate is an adenosine bisphosphate having two monophosphate groups at the 3'- and 5'-positions. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of an adenosine 3',5'-bismonophosphate(4-).

Adenosine 3',5'-diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Adenosine-3'-5'-diphosphate is a natural product found in Homo sapiens and Aeromonas veronii with data available.

Adenosine 3',5'-diphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

生物活性

Adenosine-3',5'-diphosphate (PAP), also known as 3',5'-adenosine diphosphate, is a nucleotide that plays a crucial role in various biological processes. This article provides a comprehensive overview of its biological activity, including its biochemical pathways, cellular functions, and implications in health and disease.

PAP is structurally similar to adenosine diphosphate (ADP) but differs in its phosphate group arrangement. It contains two phosphate groups attached to the ribose sugar at the 3' and 5' positions, along with the adenine base. The conversion of PAP to 3'-phosphoadenosine 5'-phosphosulfate (PAPS) is catalyzed by sulfotransferases, which facilitate the transfer of sulfate groups to various substrates, a process essential for cellular communication and metabolic regulation .

Biological Functions

1. Sulfation Reactions

- PAP is involved in sulfation reactions through its conversion to PAPS. This reaction is critical for the detoxification of xenobiotics and the metabolism of hormones and neurotransmitters. Sulfotransferases utilize PAPS as a sulfate donor in these processes .

2. Role in Cell Signaling

- PAP has been implicated in cell signaling pathways, particularly in the modulation of cyclic adenosine monophosphate (cAMP) levels. It acts as a regulator of various physiological responses, including hormone secretion and neuronal signaling .

3. Toxicity and Regulation

- Accumulation of PAP can be toxic to cells; thus, phosphatases that convert PAP back to adenosine monophosphate (AMP) are vital for maintaining cellular homeostasis. These enzymes are sensitive to lithium, suggesting a potential therapeutic target for mood disorders like bipolar depression .

Case Study 1: Nephrogenic Diabetes Insipidus

A study investigated the effects of exogenous PAP on urinary output in children with nephrogenic diabetes insipidus. Despite expectations, administration of PAP did not reduce urine volume; instead, it paradoxically increased urine output by up to 188% when combined with vasopressin . This finding highlights the complex role of nucleotide signaling in renal function.

Case Study 2: Bipolar Disorder

Research has shown that lithium treatment may influence PAP levels, suggesting that modulation of PAP phosphatase activity could be beneficial in managing bipolar disorder symptoms. This connection emphasizes the importance of PAP in neuropsychiatric health .

Table 1: Enzymatic Reactions Involving PAP

| Reaction | Enzyme | Product |

|---|---|---|

| PAP + H2O → AMP + Pi | Phosphatase | Adenosine Monophosphate (AMP) |

| PAPS + Acceptor → Sulfated Product | Sulfotransferase | Sulfated Metabolite |

| PAP + Thioredoxin → Reduced Thioredoxin + AMP | Glutaredoxin | Reduced Thioredoxin |

Table 2: Clinical Implications of PAP Levels

| Condition | Effect on PAP Levels | Implications |

|---|---|---|

| Bipolar Disorder | Increased | Potential target for therapy |

| Nephrogenic Diabetes Insipidus | Unchanged or increased | Altered renal response |

| Liver Disease | Decreased | Impaired sulfation processes |

科学研究应用

Molecular Mechanisms and Inhibition Studies

ADP has been studied for its inhibitory effects on specific enzymes. For example, research has shown that adenosine 3',5'-bisphosphate (pAp), a derivative of ADP, inhibits the nuclease activity of the exoribonuclease DXO, which is involved in pre-mRNA capping quality control. Structural analysis revealed that pAp occupies the active site of DXO, acting as a competitive inhibitor. This discovery provides insights into the molecular mechanisms underlying RNA processing and potential therapeutic targets for diseases related to RNA metabolism .

Wound Healing Applications

Recent studies have demonstrated that ADP can significantly enhance wound healing processes, particularly in diabetic models. In experiments with diabetic mice, local application of ADP accelerated skin wound healing by promoting new tissue formation and increasing collagen deposition. The mechanism involves activation of P2Y receptors, which are pivotal in mediating inflammatory responses and tissue repair. ADP treatment was shown to reduce reactive oxygen species (ROS) levels and modulate various immune cell populations in the wound area, suggesting its role as a pro-resolution mediator in chronic wounds .

Biochemical Assays and Analytical Applications

ADP is frequently utilized in biochemical assays to study enzyme activities and metabolic pathways. It serves as a substrate or standard in various analytical techniques, such as high-performance thin-layer chromatography (HPTLC) and enzyme activity assays. For instance, ADP has been employed to assess the activities of specific proteins involved in nucleotide metabolism, thus contributing to our understanding of cellular energy dynamics .

Drug Development and Pharmacological Research

In pharmacological contexts, ADP is being investigated for its potential therapeutic applications. It is classified as an experimental small molecule with implications in drug development due to its roles in purinergic signaling pathways. Research into ADP's interactions with specific receptors could lead to novel treatments for conditions such as vascular diseases and inflammatory disorders .

Case Study: Wound Healing in Diabetic Mice

- Objective : To evaluate the effects of ADP on wound healing.

- Method : Full-thickness excisional wound model in diabetic mice.

- Findings :

- Enhanced collagen deposition.

- Increased expression of P2Y receptors.

- Reduced levels of TNF-α and ROS.

- Improved recruitment of immune cells involved in tissue repair.

This study underlines the therapeutic potential of ADP in managing chronic wounds associated with diabetes .

Summary Table of Applications

化学反应分析

Sulfotransferase-Mediated Sulfate Transfer

PAP is generated during sulfotransferase (ST) reactions when 3'-phosphoadenosine 5'-phosphosulfate (PAPS) donates a sulfate group to substrates. This reaction is reversible, with PAP acting as a byproduct:

| Reaction | Enzyme Involved | Role of PAP |

|---|---|---|

| PAPS + substrate → Sulfated substrate + PAP | Sulfotransferase (ST) | Byproduct recycling |

-

Mechanism : The sulfate group from PAPS is transferred to acceptors (e.g., tyrosine residues in proteins or small molecules like steroids), forming PAP .

-

Biological Impact : PAP accumulation inhibits critical enzymes (e.g., Xrn1, DXO) by mimicking RNA substrates, disrupting RNA processing .

Hydrolysis to AMP and Phosphate

PAP is hydrolyzed to adenosine 5'-monophosphate (AMP) and inorganic phosphate (Pi) by lithium-sensitive phosphatases, preventing cellular toxicity:

| Reaction | Enzyme Involved | Catalytic Features |

|---|---|---|

| PAP + H₂O → AMP + Pi | 3'(2'),5'-Bisphosphate nucleotidase (CysQ/Hal2) | Requires Mg²⁺; inhibited by Li⁺ |

-

Structural Basis : The 3'-phosphate of PAP binds to a conserved phosphatase active site, with Mg²⁺ ions stabilizing the transition state .

-

Toxicity Mitigation : Lithium inhibits Hal2, leading to PAP accumulation and growth defects in yeast, highlighting its regulatory role .

Redox Reactions with Thioredoxin/Glutaredoxin

PAP is regenerated from PAPS in sulfur assimilation pathways involving thioredoxin (Trx) or glutaredoxin (Grx):

| Reaction | Redox Partner | Electron Pathway |

|---|---|---|

| PAPS + Reduced Trx/Grx → Sulfated product + PAP + Oxidized Trx/Grx | Thioredoxin/Glutaredoxin | Facilitates sulfate reduction |

-

Role in Sulfur Metabolism : These reactions enable sulfite production for cysteine biosynthesis, linking PAP to cellular redox balance .

Enzymatic Inhibition Mechanisms

PAP competitively inhibits 5'→3' exoribonucleases (e.g., DXO, Xrn1) by mimicking RNA termini:

属性

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTCPDAXWFLDIH-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75431-54-8 (di-hydrochloride salt) | |

| Record name | Adenosine 3'-phosphate-5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001053732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50909413 | |

| Record name | Adenosine 3'-phosphate-5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine 3',5'-diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

614.5 mg/mL | |

| Record name | Adenosine 3',5'-diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1053-73-2 | |

| Record name | Adenosine 3′,5′-diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine 3'-phosphate-5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001053732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine 3',5'-diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01812 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 3'-phosphate-5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADENOSINE 3',5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C65F80D52U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenosine 3',5'-diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。